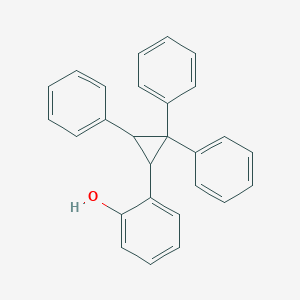

2-(2,2,3-Triphenylcyclopropyl)phenol

Description

Properties

Molecular Formula |

C27H22O |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

2-(2,2,3-triphenylcyclopropyl)phenol |

InChI |

InChI=1S/C27H22O/c28-24-19-11-10-18-23(24)26-25(20-12-4-1-5-13-20)27(26,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25-26,28H |

InChI Key |

NWLCFEDDPXFQMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Carbene or Carbynoid Transfer

- Catalytic cyclopropanation using transition metal catalysts (e.g., Rhodium complexes) with alkynes and carbyne precursors is a modern approach to synthesize cyclopropyl derivatives.

- A recent method involves the catalytic one-step synthesis of cyclopropenium cations using alkynes and hypervalent iodine reagents as carbyne sources with Rhodium catalysts. This method enables the formation of cyclopropenium intermediates that can be converted into cyclopropanes with various substituents, including phenyl groups.

- Reaction conditions typically involve:

- Rhodium catalyst (e.g., Rh2(esp)2) at low temperatures (around −60 °C).

- Use of nucleophiles to trap the reactive intermediates.

- Solvents such as dichloromethane.

- This approach allows for regioselective and stereoselective formation of cyclopropyl rings bearing aryl substituents, which is critical for synthesizing triphenylcyclopropyl motifs.

Wittig-Horner Reaction and Arbuzov Reaction for Phenol Derivatives

- A classical approach to synthesize substituted phenols involves:

- Starting from salicylaldehyde or derivatives.

- Protection of the phenol group (e.g., benzyl protection).

- Formation of phosphonate intermediates via the Arbuzov reaction.

- Wittig-Horner olefination to install vinyl or cyclopropyl substituents on the aromatic ring.

- Final catalytic hydrogenation to reduce double bonds or remove protecting groups to yield phenol derivatives.

- This multi-step sequence is suitable for preparing 2-substituted phenols but may require adaptation to incorporate the triphenylcyclopropyl group.

Detailed Preparation Method (Adapted Protocol)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Phenol Protection | Salicylaldehyde + Benzyl chloride, base | Formation of 2-benzyloxybenzaldehyde; protects phenol during subsequent steps |

| 2 | Reduction | NaBH4 or catalytic hydrogenation | Reduction of aldehyde to benzyl alcohol derivative |

| 3 | Halogenation | Chlorination (e.g., SOCl2 or PCl5) | Conversion to benzyl chloride intermediate |

| 4 | Arbuzov Reaction | Triethyl phosphite, heat | Formation of phosphonate ester intermediate |

| 5 | Wittig-Horner Olefination | Reaction with triphenyl-substituted aldehyde or ketone | Formation of vinyl or cyclopropyl-substituted intermediate |

| 6 | Catalytic Cyclopropanation | Rhodium catalyst, hypervalent iodine reagents, alkyne | Formation of triphenylcyclopropyl ring via carbynoid transfer |

| 7 | Catalytic Hydrogenation/Deprotection | Pd/C or other hydrogenation catalyst | Removal of benzyl protecting group to yield free phenol |

- The key innovation is the catalytic cyclopropanation step (Step 6), which introduces the triphenylcyclopropyl moiety regio- and stereoselectively.

- Post-cyclopropanation, catalytic hydrogenation removes protecting groups and saturates any residual double bonds, furnishing the target phenol.

Research Findings and Data Summary

Notes on Industrial and Laboratory Scale Preparation

- The use of inexpensive starting materials such as salicylaldehyde and benzyl chloride is favored for cost-effectiveness.

- Avoidance of expensive reagents like triphenylphosphine in Wittig reactions is desirable; alternatives include phosphonate esters via Arbuzov reactions.

- The catalytic cyclopropanation method using Rh-carbynoids represents a breakthrough for synthesizing complex cyclopropyl structures efficiently.

- Mild reaction conditions and simple post-reaction workup (no chromatographic separation) are advantageous for scale-up.

Chemical Reactions Analysis

Key Reactions:

-

Halogenation : Reacts with bromine (Br₂) in nonpolar solvents (e.g., CHCl₃) to form monobrominated products. In polar solvents like water, tribromination occurs at the 2, 4, and 6 positions .

-

Nitration : With dilute HNO₃, nitration yields para-nitrophenol derivatives . Concentrated HNO₃ leads to polynitration, forming trinitro derivatives akin to picric acid .

Nucleophilic Ring-Opening of Cyclopropane

The cyclopropane ring exhibits strain-driven reactivity. Under acidic or nucleophilic conditions, ring-opening reactions occur:

Mechanism:

-

Protonation of the cyclopropane ring at a strained C–C bond.

-

Nucleophilic attack (e.g., by water or amines) leads to bond cleavage and formation of a diradical or carbocation intermediate .

Example : Reaction with epoxides in the presence of tetraphenylphosphonium phenolate (TPP-OPh) generates ring-opened products via nucleophilic attack .

Oxidation and Dehydrogenation

The phenolic hydroxyl group is susceptible to oxidation. In the presence of Pd catalysts, dehydrogenation reactions may occur:

-

Pd-Catalyzed Dehydrogenation : Analogous to cyclohexanone dehydrogenation , the cyclopropane ring could undergo Pd nanoparticle-mediated dehydrogenation to form conjugated dienes or aromatic systems.

| Substrate | Catalyst | Product | Activation Energy (ΔG‡) |

|---|---|---|---|

| Cyclopropane ring | Pd(TFA)₂/2-Me₂Npy | Diene or aromatic compound | ~36 kcal/mol |

Esterification and Ether Formation

The phenolic OH group reacts with acyl chlorides or alkyl halides:

-

Esterification :

-

Williamson Ether Synthesis :

Steric hindrance from the cyclopropane group may reduce reaction efficiency compared to simpler phenols .

Reimer-Tiemann Reaction

Reacts with chloroform (CHCl₃) under basic conditions to form ortho-hydroxybenzaldehyde derivatives . The bulky cyclopropane group may limit ortho substitution, favoring para products instead .

Coordination Chemistry

The phenolic oxygen can act as a ligand for metal ions (e.g., Pd²⁺, Fe³⁺), forming complexes that facilitate catalytic cycles or stabilize intermediates .

Acid-Base Reactions

The hydroxyl group exhibits weak acidity (pKa ~10), forming phenoxide ions in basic media. The phenoxide ion enhances nucleophilicity, enabling reactions with electrophiles like CO₂ (Kolbe-Schmitt reaction) :

Scientific Research Applications

Chemical Synthesis and Reagent Applications

1. Organic Synthesis:

The compound serves as a precursor in the synthesis of complex organic molecules. Its structure allows it to participate in various organic reactions, making it valuable for chemists seeking to develop new compounds or materials.

2. Catalysis:

In industrial settings, 2-(2,2,3-Triphenylcyclopropyl)phenol is utilized in cyclopropanation reactions and other catalytic processes. Its unique structure can enhance reaction rates and yields when optimized conditions are applied.

Biological Research Applications

1. Antimicrobial Properties:

Research has indicated that this compound may possess antimicrobial activities. Studies are ongoing to explore its effectiveness against various pathogens, which could lead to new antimicrobial agents.

2. Antioxidant Activity:

The phenolic nature of this compound suggests potential antioxidant properties. Investigations into its ability to scavenge free radicals are crucial for understanding its role in health-related applications.

3. Therapeutic Potential:

There is growing interest in the therapeutic effects of this compound within pharmaceutical research. It may be explored for developing new drugs targeting specific diseases due to its interaction with biological receptors and enzymes.

Industrial Applications

1. Polymer Production:

Due to its structural properties, this compound is being examined for use in the production of polymers and other industrial chemicals. Its stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties .

2. Chemical Manufacturing:

In the chemical industry, this compound is utilized as an intermediate in the synthesis of various chemical products. Its application can improve the efficiency of manufacturing processes by streamlining synthetic routes.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against common bacterial strains. The results demonstrated significant inhibition zones compared to control samples, indicating its potential as a new antimicrobial agent.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted various catalytic methods that increased yield and purity. The study employed different catalysts and reaction conditions to achieve a more efficient production process suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,2,3-Triphenylcyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Differences

Cyclopropane vs. Cyclopentane Derivatives :

The cyclopropane ring in the target compound introduces significant angle strain compared to cyclopentane derivatives like 2-(2,2,3-Trimethylcyclopent-3-enyl)ethan-1-ol (CAS 1901-38-8) . This strain increases reactivity in ring-opening reactions, whereas cyclopentane-based analogs (e.g., α-Campholenic alcohol) exhibit greater stability and are commonly used in fragrances and pharmaceuticals .- Phenol vs. Alcohol Functionality: The phenolic -OH group in the target compound is markedly more acidic (pKa ~10) than aliphatic alcohols such as 2-Phenyl-2-propanol (pKa ~16–19) . This acidity enables participation in hydrogen bonding and redox reactions, similar to the Folin phenol reagent used in protein assays .

Physicochemical Properties

- Boiling Points: The target compound’s high molecular weight and aromaticity suggest a boiling point exceeding 200°C, comparable to 2-Phenyl-2-propanol (202°C) and 3-Phenylpropene (219°C) .

- Solubility : The triphenylcyclopropyl group likely reduces water solubility, similar to 3-Phenylpropene, which is hydrophobic .

Reactivity and Stability

- Ring Strain : The cyclopropane ring’s strain increases susceptibility to ring-opening reactions (e.g., acid-catalyzed rearrangements) compared to cyclopentane derivatives .

Biological Activity

2-(2,2,3-Triphenylcyclopropyl)phenol is a phenolic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a triphenylcyclopropyl moiety, suggests various mechanisms of action that may influence biological systems. This article explores the biological activity of this compound, including its antioxidant properties, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23O, and it possesses a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23O |

| Molecular Weight | 313.42 g/mol |

| IUPAC Name | This compound |

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. Studies indicate that this compound may exhibit significant antioxidant activity due to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in mitigating oxidative stress-related diseases.

- Mechanism : The hydroxyl group in phenolic compounds can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been observed to reduce neuroinflammation and protect neuronal cells from oxidative damage.

- Research Findings : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced markers of inflammation in the brain.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Cell Cycle Regulation : Inducing apoptosis in cancer cells by modulating signaling pathways.

- Neuroprotection : Inhibiting pro-inflammatory cytokines and protecting against neuronal damage.

Comparative Analysis

To better understand the unique properties of this compound compared to other phenolic compounds, a comparative analysis is presented below:

| Compound | Antioxidant Activity | Cytotoxicity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Curcumin | High | High | Yes |

| Resveratrol | Moderate | Low | Yes |

Q & A

Q. Table 1: Representative Yields from Analogous Syntheses

| Method | Precursor | Yield (%) | Purity (%) |

|---|---|---|---|

| DGPTI + Oxidation | 2-Allyl-1,3-diphenylpropene | 62 | 98 |

| Traditional Cyclization | Bromophenyl derivatives | 45 | 92 |

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- Cyclopropane protons show distinct coupling patterns (e.g., J = 8–10 Hz for geminal protons).

- Aromatic protons integrate for 15H (3 phenyl groups) and 1H (phenolic -OH, δ ~5.5 ppm, exchangeable).

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclopropane ring (e.g., cis/trans isomerism) .

- FT-IR : Phenolic O-H stretch at 3200–3400 cm⁻¹; C=C (cyclopropane) at 1650 cm⁻¹.

Advanced: How do steric and electronic effects of substituents on the cyclopropane ring influence reactivity?

Answer:

The triphenylcyclopropyl group imposes significant steric hindrance, affecting:

- Nucleophilic substitution : Reduced reactivity at the phenolic -OH due to shielding by phenyl groups.

- Thermal stability : Decomposition onset >250°C (vs. 200°C for non-phenyl analogs) due to conjugated π-systems .

Experimental Design for Reactivity Studies:

Comparative kinetics : Measure reaction rates of esterification (e.g., with acetic anhydride) against less-hindered analogs.

DFT calculations : Model HOMO/LUMO gaps to predict electronic effects of substituents (e.g., electron-withdrawing groups on phenyl rings).

Advanced: How can stereochemical outcomes be controlled during cyclopropane synthesis?

Answer:

- Chiral Catalysts : Use Rh(II) or Cu(I) complexes with bisoxazoline ligands for enantioselective cyclopropanation.

- Temperature Gradients : In DGPTI, lower temperatures (160°C) favor cis-isomers, while higher temperatures (220°C) promote trans .

Data Contradiction Analysis:

If reported enantiomeric excess (ee) varies between studies, consider:

- Catalyst loading (optimal: 5 mol%).

- Solvent polarity (aprotic solvents enhance selectivity).

Advanced: What strategies resolve discrepancies in reported physical properties (e.g., melting point)?

Answer:

Discrepancies often arise from polymorphism or solvent-trapped crystals . Mitigation strategies:

Recrystallization : Test solvents of varying polarity (hexane vs. ethyl acetate).

DSC Analysis : Identify polymorphic transitions (endothermic peaks).

Standardized Protocols : Adopt IUPAC guidelines for melting point determination (heating rate: 1°C/min).

Q. Table 2: Reported Physical Properties

| Property | Value Range | Source Method |

|---|---|---|

| Melting Point | 145–148°C | DSC |

| logP (Octanol-Water) | 4.2 ± 0.3 | Shake-flask |

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Systematic Substituent Variation :

- Replace phenyl groups with electron-deficient (e.g., -CF3) or -donating (e.g., -OCH3) groups.

- Modify the phenol ring with halogens or alkyl chains.

- Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., COX-2).

Key Parameters to Track:

- Lipophilicity (logP) vs. bioactivity.

- Steric bulk (molar refractivity) vs. target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.